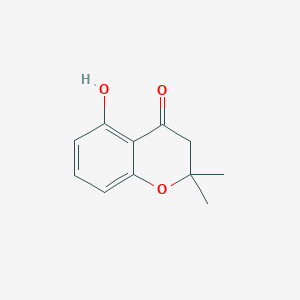

5-Hydroxy-2,2-dimethylchroman-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2,2-dimethyl-3H-chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-11(2)6-8(13)10-7(12)4-3-5-9(10)14-11/h3-5,12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POORELMNAOVPQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(C=CC=C2O1)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biosynthetic Pathways of 5 Hydroxy 2,2 Dimethylchroman 4 One and Analogues

Isolation from Diverse Biological Sources

The 2,2-dimethylchroman-4-one (B181875) scaffold is a recurring motif in natural products, found in a variety of organisms. This structural framework is a key component of numerous biologically active compounds. nih.gov The chroman-4-one ring system has been identified in a wide array of natural sources, from higher plants to microorganisms. mdpi.com

Plant-Derived Chromanones, Including Instances from Cannabis sativa

Chromanones and their derivatives are well-represented in the plant kingdom. acs.org A notable example is their occurrence in Cannabis sativa, a plant known for its complex mixture of secondary metabolites. mdpi.com Among the numerous compounds isolated from this plant are cannabichromanones, which feature the 2,2-dimethyl-5-hydroxychroman-4-one core. arkat-usa.orgresearchgate.net One such compound is Cannabichromanone, identified as 5-hydroxy-2,2-dimethyl-3-(3-oxobutyl)-7-pentyl-2,3-dihydro-4H-1-benzopyran-4-one. nih.gov Another related compound found in Cannabis sativa is 5-hydroxy-2,2-dimethyl-7-pentyl-2,3-dihydro-4H-chromen-4-one. chemsynthesis.com

Beyond Cannabis, other plants have been found to produce related chromanone structures. For instance, 6-acetyl-2,2-dimethylchroman-4-one (B155515) has been isolated from Artemisia princeps, as well as from Lasiolaena morii and Stylotrichium rotundifolium. nih.govnih.gov Additionally, new chromanone acids have been identified in Calophyllum brasiliense. acs.org The resin of Calophyllum inophyllum has also yielded a novel chromanone derivative. acs.org

Fungal-Derived Chromanones (e.g., from Penicillium frequentans, Diaporthe phaseolorum)

Fungi, particularly endophytic and marine-derived species, are prolific producers of structurally unique and biologically active chromanones. acs.orgnih.gov For example, 2,2-dimethyl-5-hydroxychroman-4-ones have been isolated from Penicillium frequentans. arkat-usa.orgresearchgate.net

The genus Diaporthe has proven to be a rich source of these compounds. The endophytic fungus Diaporthe phaseolorum SKS019, isolated from a mangrove plant, yielded several new chroman-4-one derivatives, including diaporchromanones A–D. rsc.orgrsc.org Similarly, a deep-sea sediment-derived fungus, Diaporthe phaseolorum FS431, produced new chromone-derived polyketides named phaseolorins. acs.orgmdpi.com Other species like Diaporthe sp. XW12-1 have also been found to produce novel chromanones, such as diaporspchromanones A-C and H. researchgate.net

Other fungal sources of chromanones include Phoma pigmentivora, which produces the polyketide chromanone metabolite LL-D253α. rsc.org The endophytic fungus Xylaria curta E10 has yielded new dimeric chromanones called paecilins F–P. frontiersin.org Furthermore, indolchromins A and B, which are skeletally undescribed polyketide-indole hybrids with a chromane (B1220400) moiety, have been generated from indole-3-carbinol (B1674136) in the fungal culture of Daldinia eschscholzii. nih.gov

Identification of Chromanones from Other Organisms

While plants and fungi are the primary sources, the chroman-4-one scaffold has been identified in other organisms as well. Marine organisms, in general, have been noted as a source of chromanones with therapeutic potential. mdpi.com Specifically, the coral-reef-derived Streptomyces sp. SCSIO 66814 was found to produce a novel chromone (B188151) enantiomer. nih.gov

Elucidation of Biosynthetic Precursors and Pathways to the Chromanone Ring System

The biosynthesis of the chromanone ring system is an area of active research, with the polyketide pathway being a central theme. researchgate.net It is widely accepted that many α-pyrones, which can be precursors to chromanones, are synthesized via this pathway. researchgate.net

Studies on the biosynthesis of LL-D253α in Phoma pigmentivora have shown its formation from two preformed polyketide chains. rsc.orgrsc.org This research provides evidence for the mechanism of formation of the chromanone ring. rsc.org The biosynthesis of 2-(2-phenylethyl)chromones in agarwood is thought to involve a type III polyketide synthase and cyclases to form the backbone. mdpi.com Similarly, the biosynthesis of rohitukine, a chromone alkaloid, is believed to involve a noreugenin (B191981) chromone scaffold that can be synthesized through the successive condensation of multiple malonyl-CoA units by type-III polyketide synthase-like enzymes. semanticscholar.org

The biogenetic origin of certain chromanones from the endophytic fungus Cladosporium sp. is postulated to begin with acetyl coenzyme A, which undergoes condensation, cyclization, dehydration, and hydrogenation via the polyketide pathway. frontiersin.org The formation of indolchromins in Daldinia eschscholzii is thought to involve the reaction of a fungal polyketide with metabolites of indole-3-carbinol. nih.gov The precursors for nonactic acid, which can be related to chromanone structures, are assembled from acetate, propionate, and succinate (B1194679) through a pathway based on polyketide biosynthesis. nih.gov

Structural Diversity and Natural Product Families Containing the 2,2-Dimethylchroman-4-one Core

The 2,2-dimethylchroman-4-one core is the foundation for a wide array of natural products, showcasing significant structural diversity. nih.gov This diversity arises from various substitutions on the core structure, particularly at the 2, 3, 5, 6, and 7-positions, leading to a broad range of biological activities. mdpi.comresearchgate.netresearchgate.net

One major family of chromanones is the flavonoids, which includes flavanones (2-phenyl-chroman-4-ones), isoflavones, and spirochromanones. researchgate.net The absence of a C2-C3 double bond in the chroman-4-one skeleton distinguishes it from the related chromones, and this minor structural difference can lead to significant variations in biological activity. nih.govresearchgate.net

The structural diversity is further expanded by the formation of dimers and other complex structures. For example, paecilins F–P are dimeric chromanones isolated from Xylaria curta E10. frontiersin.org Indolchromins A and B represent polyketide-indole hybrids, combining the chromane moiety with an indole (B1671886) group. nih.gov The 2-(2-phenylethyl)chromone (B1200894) derivatives found in agarwood can be classified into different types, such as flindersiachromones, oxidoagarochromones, and agarotetrolchromones, based on their backbone structures. mdpi.com

The following table provides a summary of some of the chromanone compounds mentioned in this article and their natural sources.

| Compound Name | Natural Source(s) |

| 5-Hydroxy-2,2-dimethyl-7-pentyl-2,3-dihydro-4H-chromen-4-one | Cannabis sativa |

| 6-Acetyl-2,2-dimethylchroman-4-one | Artemisia princeps, Lasiolaena morii, Stylotrichium rotundifolium |

| Cannabichromanone | Cannabis sativa |

| Diaporchromanones A-D | Diaporthe phaseolorum SKS019 |

| Diaporspchromanones A-C, H | Diaporthe sp. XW12-1 |

| Eugenitin | Cylindrocarpon sp. C.M.I. 127996 |

| Indolchromins A and B | Daldinia eschscholzii |

| LL-D253α | Phoma pigmentivora |

| Paecilins F-P | Xylaria curta E10 |

| Phaseolorins | Diaporthe phaseolorum FS431 |

Mechanistic Exploration of Biological Activities Attributed to 5 Hydroxy 2,2 Dimethylchroman 4 One and Analogues

Ligand-Receptor Interaction Studies

Research into the cannabinoid receptor affinity of 5-hydroxy-2,2-dimethylchroman-4-one analogues has revealed a notable selectivity for the peripheral cannabinoid receptor (CB2) over the central cannabinoid receptor (CB1). arkat-usa.org The cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors that have become significant targets for drug development due to their roles in various physiological processes. lumirlab.comnih.gov CB1 is primarily expressed in the central nervous system, while CB2 is predominantly found in the immune system. lumirlab.com

In a study evaluating a series of 5- and 7-hydroxy-2,2-dimethylchroman-4-ones, radioligand binding assays were used to determine their affinity (Ki) for human CB1 and CB2 receptors. arkat-usa.org The results demonstrated that these compounds generally possess low to moderate affinity for cannabinoid receptors, with a clear preference for CB2. arkat-usa.org For instance, the compound 7-(1,1-dimethylheptyl)-5-hydroxy-2,2-dimethylchroman-4-one (2e) exhibited a Ki value of 1.35 µM for CB1 and 2.54 µM for CB2. arkat-usa.org Another analogue, 5-(1,1-dimethylheptyl)-7-hydroxy-2,2-dimethylchroman-4-one (3d), showed even greater selectivity, with no significant affinity for CB1 (Ki > 40 µM) but a Ki of 1.28 µM for CB2. arkat-usa.org Many other tested analogues in the series showed negligible affinity for the CB1 receptor. arkat-usa.org

Table 1: Binding Affinity of Selected Chromanone Analogues for CB1 and CB2 Receptors

| Compound | Structure | CB1 Ki (µM) | CB2 Ki (µM) |

| 7-(1,1-Dimethylheptyl)-5-hydroxy-2,2-dimethylchroman-4-one (2e) | Analogue of the target compound | 1.35 ± 0.38 | 2.54 ± 0.06 |

| 5-(1,1-Dimethylheptyl)-7-hydroxy-2,2-dimethylchroman-4-one (3d) | Analogue of the target compound | > 40 | 1.28 ± 0.08 |

| 5-n-Pentyl-7-hydroxy-2,2-dimethylchroman-4-one (3d, Olivetol derivative) | Analogue of the target compound | > 40 | 1.28 ± 0.08 |

| 7-(1,1-Dimethylheptyl)-5-hydroxy-3,4-dihydro-2H-benzo[h]chromen-4-one (4d) | Tricyclic analogue | > 40 | 3.37 ± 0.19 |

| WIN55,212-2 (Reference Ligand) | Standard cannabinoid agonist | 0.045 ± 0.009 | 0.037 ± 0.002 |

| Data sourced from a study by Unciti-Broceta et al. (2014). arkat-usa.org Ki values are expressed as mean ± SEM. |

The structure-activity relationship (SAR) studies of these chromanone derivatives highlight key structural features that influence their binding to cannabinoid receptors. A crucial element for CB2 receptor binding appears to be the presence of a lipophilic alkyl chain on the chromanone core. arkat-usa.org

For the 7-hydroxychroman-4-one series, a long lipophilic chain at the C-5 position is necessary for CB2 receptor interaction. arkat-usa.org This is evident when comparing compound 3d , which has a 1,1-dimethylheptyl group and a CB2 Ki of 1.28 µM, to compounds 3a , 3b , and 3c (with H, methyl, and n-butyl groups, respectively), which showed no significant affinity for either receptor. arkat-usa.org

Conversely, for the 5-hydroxychroman-4-one (B180507) series, the requirement for a long alkyl chain is less stringent. The tricyclic analogue 4a , which lacks the extended alkyl chain, still demonstrates moderate affinity for the CB2 receptor (Ki = 4.41 µM). arkat-usa.org The addition of a 1,1-dimethylheptyl chain to this tricyclic scaffold (compound 4d ) does not significantly alter this affinity (Ki = 3.37 µM). arkat-usa.org Furthermore, the presence of an N-cyclohexyl substitution in related chromenopyrazole scaffolds has been shown to drastically change the selectivity profile, conferring a preference for the CB2 receptor. ub.edu

These findings suggest that the specific placement and nature of substituents on the chroman-4-one ring system are critical determinants of affinity and selectivity for cannabinoid receptors.

While direct studies on this compound's interaction with other receptors are limited, research on the structurally related coumarin (B35378) class of compounds reveals significant activity at serotonin (B10506) (5-HT) receptors. mdpi.commdpi.com Coumarins linked via an alkyl chain to an N-arylpiperazine moiety have shown high affinity for 5-HT₁ₐ and 5-HT₂ₐ receptors. mdpi.comnih.govnih.gov

The length of the linker chain between the coumarin and piperazine (B1678402) moieties is a key factor. Three- or four-carbon linkers have been associated with high affinity for serotonin receptors. mdpi.commdpi.com Substitutions on the coumarin ring and the phenyl group of the piperazine also significantly impact binding affinity. nih.gov For example, introducing a methyl group to the coumarin ring was found to decrease binding strength to the 5-HT₂ₐ receptor in one series of compounds. mdpi.com In another series, an acetyl group at the C-6 position of the coumarin ring, combined with specific substitutions on the phenylpiperazine group, increased affinity for the 5-HT₁ₐ receptor. nih.gov

A study on 5-hydroxy-2-(2-phenylethyl)chromone (5-HPEC), a different chromone (B188151) derivative, identified it as a ligand for the 5-HT₂ₑ and 5-HT₃ receptors, with pKi values of 5.61 and 5.60, respectively. nih.gov These findings with related heterocyclic compounds suggest that the chroman-4-one scaffold could potentially interact with a broader range of receptors beyond the cannabinoid system, warranting further investigation.

Enzymatic Inhibition and Modulation

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that introduces negative supercoils into DNA, a process critical for bacterial DNA replication and transcription. wikipedia.org This makes it a validated target for antibacterial agents. wikipedia.orgnih.gov

Derivatives based on the chromene scaffold have been investigated for their potential to inhibit this enzyme. A study on spiro indanone fused pyrano[2,3-c]chromene derivatives, which are structurally related to chromanones, demonstrated potent inhibition of DNA gyrase from both Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). researchgate.net One of the most potent compounds, 20e , exhibited strong in-silico binding affinity for DNA gyrase from E. coli (-9.3 kcal/mol) and S. aureus (-9.0 kcal/mol). researchgate.net This compound also showed significant in vitro antibacterial activity, with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against E. coli. researchgate.net Another series of related compounds also displayed good docking scores and MIC values against both bacterial strains. researchgate.net These results indicate that the chromene and related chromanone skeletons can serve as a foundation for developing novel DNA gyrase inhibitors.

Table 2: In Silico and In Vitro DNA Gyrase Inhibition by a Chromene Analogue

| Compound | Bacterial Strain | In Silico Binding Affinity (kcal/mol) | In Vitro MIC (µg/mL) |

| Compound 20e | E. coli | -9.3 | 16 |

| S. aureus | -9.0 | 32 | |

| Data from a study by G. S. S. N. K. Deepti et al. (2023). researchgate.net |

The chroman-4-one scaffold is recognized for a wide array of pharmacological activities, including the modulation of key cellular enzymes and proteins. nih.gov

p53 Activity: The tumor suppressor protein p53 plays a critical role in cell cycle regulation and apoptosis. Some studies suggest that compounds can modulate the expression of p53 and its downstream targets. For instance, network pharmacology analysis of a complex herbal decoction identified TP53 (the gene encoding p53) as a key target for its active components, which include chromone-like structures. scienceopen.com In other contexts, various chemical agents have been shown to increase both the mRNA and protein expression of p53 and the pro-apoptotic protein Bax, while reducing the anti-apoptotic protein Bcl-2, thereby promoting apoptosis in cancer cells. researchgate.net Overexpression of anti-apoptotic Bcl-2 family proteins is a known mechanism of cancer resistance, and targeting this pathway is a promising therapeutic strategy. sci-hub.se

While direct evidence for this compound modulating kinases, COX-1, or topoisomerase I is not available in the provided search context, the broad biological profile of chromanones suggests potential interactions. Chromanone analogues have been reported to inhibit other enzymes, such as α-glucosidase, indicating the scaffold's versatility in enzyme inhibition. nih.gov The diverse activities reported for this class of compounds underscore the potential for further research into their effects on a wider range of enzymatic and signaling pathways.

Mechanisms of Nitric Oxide (NO) Production Inhibition

Certain chromanone derivatives have demonstrated the ability to inhibit the production of nitric oxide (NO), a key signaling molecule in inflammatory processes. Overproduction of NO by inducible nitric oxide synthase (iNOS) is associated with various inflammatory diseases.

Studies on sesquiterpenoids isolated from Tussilago farfara have shown that these compounds can inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. researchgate.net For instance, several bisabolane-type sesquiterpenoids inhibited NO production with IC50 values ranging from 13.6 to 24.4 µM. researchgate.net Similarly, certain oplopane- and bisabolane-type sesquiterpenoids from the same plant species demonstrated NO inhibition with IC50 values between 3.5 and 28.5 µM. researchgate.net

A phytochemical investigation of Tussilago farfara led to the isolation of new sesquiterpenes and a phenolic derivative that all exhibited inhibitory effects on LPS-induced NO production in BV-2 microglial cells. researchgate.net Molecular docking studies suggest that these bioactive compounds may interact with the iNOS protein, thereby inhibiting its activity. researchgate.net For example, one of the isolated compounds showed NO inhibitory effects in LPS-stimulated BV-2 cells with an IC50 value of 22.4 μM. researchgate.net

Furthermore, new 2-(2-phenylethyl)chromone (B1200894) dimers isolated from the resinous wood of Aquilaria sinensis have shown inhibitory effects on NO production in LPS-stimulated RAW264.7 cells, with IC50 values ranging from 7.0 to 12.0 μM. nih.gov

| Compound Type | Source | Cell Line | IC50 Value (µM) |

|---|---|---|---|

| Bisabolane-type sesquiterpenoids | Tussilago farfara | RAW 264.7 | 13.6-24.4 researchgate.net |

| Oplopane- and bisabolane-type sesquiterpenoids | Tussilago farfara | RAW 264.7 | 3.5-28.5 researchgate.net |

| Sesquiterpenes and phenolic derivative | Tussilago farfara | BV-2 | 22.4 researchgate.net |

| 2-(2-phenylethyl)chromone dimers | Aquilaria sinensis | RAW264.7 | 7.0-12.0 nih.gov |

Antimicrobial Activity Mechanisms

Chromanone derivatives exhibit a broad spectrum of antimicrobial activities, targeting various pathogens through different mechanisms.

Chroman-4-one and its derivatives have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, 2,2-Dimethylchroman-4-one (B181875) derivatives have demonstrated significant zones of inhibition against Bacillus subtilis (31.5 mm), Staphylococcus aureus (20.5 mm), Klebsiella pneumoniae (34.8 mm), and Escherichia coli (33.8 mm). nih.gov

A specific derivative, 3-(benzo nih.govresearchgate.netdioxol-5-ylmethylene)-7-hydroxychroman-4-one, has exhibited significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Klebsiella aerogenes and Pseudomonas aeruginosa. nih.gov Another study isolated phenolic compounds from Gardenia jasminoides, including new chroman-4-one derivatives, which showed good inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with inhibition zone diameters ranging from 12.2 to 15.2 mm. bohrium.com

| Derivative | Bacterial Strain | Activity |

|---|---|---|

| 2,2-Dimethylchroman-4-one derivatives | Bacillus subtilis | 31.5 mm inhibition zone nih.gov |

| Staphylococcus aureus | 20.5 mm inhibition zone nih.gov | |

| Klebsiella pneumoniae | 34.8 mm inhibition zone nih.gov | |

| Escherichia coli | 33.8 mm inhibition zone nih.gov | |

| 3-(benzo nih.govresearchgate.netdioxol-5-ylmethylene)-7-hydroxychroman-4-one | Staphylococcus aureus, Bacillus subtilis (Gram-positive) | Significant activity nih.gov |

| Klebsiella aerogenes, Pseudomonas aeruginosa (Gram-negative) | Significant activity nih.gov | |

| Phenolic compounds from Gardenia jasminoides | Methicillin-resistant Staphylococcus aureus (MRSA) | 12.2-15.2 mm inhibition zone bohrium.com |

The antifungal properties of chromanone derivatives have been investigated against several pathogenic fungi. 2,2-Dimethylchroman-4-one derivatives have shown activity against Aspergillus niger and Fusarium oxysporum, with inhibition zones of 10.2 mm and 17.5 mm, respectively. nih.gov

In a study focusing on the synthesis of alkoxy analogues of natural precocenes, certain chroman-4-one compounds displayed fungitoxic activity against Aspergillus niger and Rhizoctonia solani. nih.gov For example, Precocene II showed an EC50 of 106.8 µg/mL against Aspergillus niger and 4.94 µg/mL against Rhizoctonia solani. researchgate.net Its regioisomer, 7a, had an EC50 of 97.18 µg/mL against Aspergillus niger and 35.30 µg/mL against Rhizoctonia solani. researchgate.net The study also noted that an ethoxy group generally enhanced the fungitoxicity of the chroman-4-one compound more than a methoxy (B1213986) group. nih.gov

The chromanone scaffold is recognized for its potential antiviral activities. researchgate.net Chromone alkaloids, which are structurally related to chromanones, have been tested for their ability to inhibit HIV and HSV. nih.gov Schumannificine, a chromone secondary amine, showed the greatest activity against HIV, while some of its derivatives were potent against HSV. nih.gov The anti-HIV activity is thought to be due to irreversible binding to the gp120 envelope protein rather than inhibition of reverse transcriptase or protease. nih.gov Chromone derivatives, in general, are considered to have a broad range of biological activities, including antiviral properties. researchgate.net

Bacterial biofilms present a significant challenge due to their resistance to conventional antimicrobial treatments. nih.gov A novel class of 5,7-dihydroxy-2,2-dimethylchroman-4-one (B1620303) derivatives has been designed and synthesized to act as binders of WrbA, a protein target for modulating biofilm formation. nih.govresearchgate.net

These compounds have shown varying effects on the biofilm formation of Escherichia coli and Staphylococcus aureus, which is likely linked to the production of reactive oxygen species (ROS). nih.gov This suggests that the levels of ROS play a crucial role in regulating biofilm responses. nih.gov The inhibition of biofilm formation is considered a promising strategy to combat infections caused by drug-resistant bacteria. chiet.edu.eg Some coumarin derivatives, which share a benzopyran-2-one core with chromanones, have been shown to inhibit biofilm formation in various bacteria. chiet.edu.eg

The mechanism of biofilm modulation by 5,7-dihydroxy-2,2-dimethylchroman-4-one derivatives involves their interaction with the bacterial regulatory protein WrbA. nih.gov A structure-based computational approach was used to design and optimize a library of these analogues. nih.govresearchgate.net The binding affinity of these compounds to WrbA was confirmed using microscale thermophoresis (MST), which revealed good to excellent dissociation constant (Kd) values. nih.gov

Molecular docking and dynamics simulations have provided insights into the binding modes of these compounds with WrbA. researchgate.net The interactions with key residues within the protein's binding site are believed to be responsible for the observed modulation of biofilm formation. researchgate.net

Antioxidant and Anti-inflammatory Pathways Investigated for Chromanones

Chromanones, including derivatives of this compound, are recognized for their antioxidant and anti-inflammatory properties. researchgate.netontosight.ainih.govgu.se These activities are attributed to their unique chemical structure, which enables them to interact with and neutralize reactive oxygen species (ROS) and to modulate inflammatory signaling cascades.

Research has shown that chromanone derivatives exhibit significant radical scavenging activity against various free radicals. nih.gov The antioxidant potential is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. researchgate.net For instance, a study on (±)-5,7-dihydroxy-8-methyl-3-(2',4'-dihydroxybenzyl)chroman-4-one demonstrated potent antioxidant activity, with 97% inhibition in the DPPH assay and 87% in the ABTS assay at a concentration of 1 mg/ml. researchgate.net The ferric ion reducing activity of this compound further underscores its antioxidant capacity. researchgate.net The presence and position of hydroxyl groups on the chromanone scaffold are crucial for their antioxidant activity. nih.gov

In addition to direct radical scavenging, some chromanone derivatives have been shown to enhance the activity of endogenous antioxidant enzymes. For example, certain analogues can increase the levels of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px), thereby bolstering the cellular defense against oxidative stress. nih.gov

The anti-inflammatory effects of chromanones are often linked to their ability to inhibit key inflammatory mediators and pathways. A significant mechanism is the suppression of nitric oxide (NO) production. nih.govacs.org Excessive NO production is a hallmark of inflammatory conditions, and its inhibition is a key therapeutic target. Several chromanone analogues have demonstrated the ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage models. nih.govacs.org For instance, Diaporspchromanone A, a chromanone derivative, has been shown to inhibit NO production. acs.org

The anti-inflammatory action of these compounds often involves the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.gov A pyranochalcone derivative, (E)-3-(3,4-Dimethoxyphenyl)-1-(5-hydroxy-2,2-dimethyl-2H-chromen-6-yl)prop-2-en-1-one, was found to suppress the activation of NF-κB by inhibiting the phosphorylation and degradation of its inhibitory protein, IκB. nih.gov This, in turn, prevents the nuclear translocation of the p65 and p50 subunits of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory cytokines. nih.gov Furthermore, this compound was shown to block the expression of Toll-like receptor 4 (TLR4) and suppress the phosphorylation of JNK and ERK, key kinases in inflammatory signaling. nih.gov

The table below summarizes the inhibitory concentrations (IC₅₀) of various chromanone analogues in different anti-inflammatory and antioxidant assays.

| Compound/Analogue | Assay | IC₅₀ Value | Reference |

| 2-(2-phenylethyl)chromone derivatives | Nitric Oxide (NO) Production Inhibition | 7.0–12.0 μM | nih.gov |

| 5,7-Dihydroxy-2-isopropyl-6,8-dimethyl-4H-chromen-4-one | Nitric Oxide (NO) Production Inhibition | - | nih.gov |

| (E)-3-(4-N,N-diethylaminobenzylidene)chroman-4-one | Cytotoxicity (NALM-6 cells) | < 10 µM | mdpi.com |

| (E)-3-(4-N,N-diethylamino)benzylidene)-2-phenylchroman-4-one | Cytotoxicity (WM-115 cells) | 6.45 ± 0.69 µmol/L | mdpi.com |

| Chromone derivative 45 | Antimalarial (Plasmodium falciparum K1) | 0.95 μM | nih.gov |

Other Emerging Biological Activities (e.g., Hemoglobin Modification)

Beyond their well-documented antioxidant and anti-inflammatory roles, chromanone scaffolds are being investigated for other novel biological activities, including the modification of hemoglobin. This has particularly important implications for diseases like sickle cell disease (SCD) and malaria.

In the context of SCD, a genetic disorder characterized by the polymerization of deoxygenated sickle hemoglobin (HbS), leading to red blood cell sickling and subsequent complications, compounds that can stabilize the native conformation of hemoglobin are of great therapeutic interest. iiardjournals.org A computational study on 5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one, a flavonoid with a similar core structure to the subject compound, suggested its potential to stabilize hemoglobin and mitigate HbS polymerization. iiardjournals.org The antioxidant properties of such flavonoids are also beneficial in SCD, as oxidative stress is a key contributor to the pathophysiology of the disease. iiardjournals.org

Furthermore, certain chromone derivatives have shown promise as antimalarial agents by interfering with the parasite's hemoglobin degradation pathway. nih.govscienceasia.org The malaria parasite, Plasmodium falciparum, digests host hemoglobin in its food vacuole, a process that is essential for its survival. scienceasia.org This degradation is initiated by proteases like plasmepsins. researchgate.net Some chromone derivatives have been found to inhibit these enzymes. For instance, molecular docking studies have shown that certain chromones can bind to plasmepsin II, an aspartic protease involved in hemoglobin degradation, suggesting a mechanism for their antimalarial activity. nih.gov

Another related mechanism of antimalarial action is the inhibition of β-hematin formation. scienceasia.org During hemoglobin digestion, the parasite releases toxic free heme, which it detoxifies by converting it into an insoluble crystalline form called hemozoin, which is structurally identical to β-hematin. scienceasia.org Inhibition of this process leads to the accumulation of toxic heme and parasite death. Several chromone derivatives have been shown to inhibit β-hematin formation, with some forming stable complexes with heme. scienceasia.org

The table below highlights some chromanone analogues and their effects on hemoglobin-related processes.

| Compound/Analogue | Biological Activity | Observed Effect | Reference |

| 5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | Hemoglobin stabilization (in silico) | Potential to mitigate HbS polymerization | iiardjournals.org |

| Chromone derivative 15 | Antimalarial | Potent activity against P. falciparum | researchgate.net |

| Chromone derivative 45 | Plasmepsin II binding (in silico) | High binding affinity | nih.gov |

| Various chromone derivatives | β-hematin formation inhibition | Greater inhibitory activity than chloroquine (B1663885) in some cases | scienceasia.org |

| 1-(5,7-dihydroxy-2,2-dimethylchroman-6-yl)-3-(2,2-dimethylchroman-6-yl)propan-1 | Antimalarial | Significant growth inhibition against P. falciparum strains | phcogj.com |

Structure Activity Relationship Sar and Molecular Design Principles for 5 Hydroxy 2,2 Dimethylchroman 4 One

Identification of Crucial Structural Features for Biological Potency

The biological activity of chroman-4-one derivatives is significantly influenced by the nature and position of substituents on both the aromatic and heterocyclic rings. Key structural features that are often critical for potency include:

Hydroxyl Group Placement: The position of the hydroxyl group on the aromatic ring is a major determinant of activity. For instance, in a series of 2,2-dimethylchroman-4-one (B181875) derivatives, the location of the hydroxyl group at C-5 or C-7 dictates the regioselectivity of certain chemical reactions and influences biological outcomes. arkat-usa.orgresearchgate.net

Substitution at C-2 and C-3: Modifications at the C-2 and C-3 positions of the dihydropyran ring have been shown to be critical for various biological activities, including antioxidant potential. nih.gov The gem-dimethyl group at C-2 in 5-Hydroxy-2,2-dimethylchroman-4-one is a common feature in many naturally occurring and synthetic chromanones.

Aromatic Ring Substituents: The type and placement of substituents on the benzene (B151609) ring (ring A) can modulate the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets. sdu.dk

Systematic Analysis of Substituent Effects on Activity

Systematic studies on substituted 2,2-dimethylchroman-4-one derivatives have provided valuable insights into the electronic and steric effects of substituents on their chemical and biological properties.

A study involving a library of 5-, 6-, and 7-substituted 2,2-dimethylchroman-4-one derivatives revealed that the electronic nature of the substituents significantly impacts the NMR chemical shifts of the aromatic ring carbons. mdpi.comresearchgate.net This suggests that substituents can influence the electron distribution throughout the chromanone core, which in turn can affect ligand-receptor interactions.

Specifically, a good correlation was observed between the 13C chemical shifts of carbons para to the substituent and the Hammett substituent constants, indicating a clear transmission of electronic effects. mdpi.comresearchgate.net However, this correlation was not as strong for carbons in the meta position. mdpi.comresearchgate.net

Table 1: Effect of Substituent Position on 2,2-dimethylchroman-4-one Derivatives

| Position of Substituent | Observed Effects | Reference |

|---|---|---|

| C-5, C-6, C-7 | Influences NMR chemical shifts of aromatic carbons, indicating transmission of electronic effects. | mdpi.com, researchgate.net |

Conformational Preferences and Their Influence on Ligand-Target Interactions

The three-dimensional conformation of the chroman-4-one scaffold is a critical factor governing its interaction with biological targets. The dihydropyran ring can adopt different conformations, and the preference for a particular conformation can be influenced by the substituents.

Molecular Docking and Dynamics Simulations for Predictive SAR

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of ligands to their target proteins. These methods provide valuable insights into the SAR of chromanone derivatives by elucidating the specific interactions at the molecular level.

Several studies have employed molecular docking to investigate the binding modes of chromanone derivatives with various biological targets. For instance, docking studies of 3D-spiro chromanone derivatives revealed good to high binding affinities with microbial targets like penicillin-binding proteins and DNA gyrase. rsc.org In another study, docking of chromone (B188151) derivatives as MAO inhibitors showed that the top-scoring compound had a strong interaction with the essential amino acid TYR398. tandfonline.comnih.gov

These simulations can identify key amino acid residues involved in binding and predict the binding energy of the ligand-protein complex, which can be correlated with biological activity.

Table 2: Examples of Molecular Docking Studies on Chromanone Derivatives

| Compound Series | Target | Key Findings | Reference |

|---|---|---|---|

| 3D-spiro chromanone derivatives | Penicillin-binding proteins, DNA gyrase, etc. | Good to high binding affinities observed. | rsc.org |

| Chromone derivatives | Monoamine Oxidase (MAO) | Highest scoring compound interacted with TYR398. | tandfonline.com, nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chromanone Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful for understanding the SAR of chromanone derivatives.

Several QSAR studies have been performed on chromone and chromanone derivatives, yielding predictive models with good statistical significance. mdpi.comthaiscience.info For example, a 3D-QSAR study on synthetic chromone derivatives as antioxidants generated a highly predictive model that could be used to design novel compounds with improved activity. mdpi.com The model indicated that electronegative groups on a benzoyl ring and electropositive groups on a phenyl ring were important for antioxidant activity, while bulky substituents near position 5 and the chromone carbonyl were disfavored. mdpi.com

Similarly, CoMFA and CoMSIA studies on chromone derivatives as topoisomerase I inhibitors provided contour maps that highlighted the structural features crucial for enhancing inhibitory activity. thaiscience.info These models consistently demonstrate the importance of steric and electrostatic properties in determining the biological potency of the chromanone scaffold.

Table 3: QSAR Models for Chromanone Derivatives

| QSAR Model | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| 3D-QSAR (MFA) | Antioxidant | Electronegative and electropositive substituents play a key role; bulky groups near C-5 and carbonyl are disfavored. | mdpi.com |

| CoMFA/CoMSIA | Topoisomerase I inhibition | Steric and electrostatic fields are major determinants of activity. | thaiscience.info |

| 3D-QSAR | MAO inhibition | Generated a statistically significant model with high predictive power. | tandfonline.com, nih.gov |

Advanced Spectroscopic and Computational Characterization in Chromanone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of 5-Hydroxy-2,2-dimethylchroman-4-one in solution.

Comprehensive ¹H and ¹³C NMR Chemical Shift Assignment and Interpretation

Detailed analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of all proton and carbon signals within the this compound scaffold.

In a study of 5,7-dihydroxy-2,2-dimethylchroman-4-one (B1620303), the proton NMR spectrum in DMSO-d6 showed characteristic signals. mdpi.com The two methyl groups at the C-2 position appear as a singlet at 1.38 ppm, while the methylene (B1212753) protons at C-3 resonate as a singlet at 2.77 ppm. mdpi.com The aromatic protons at C-6 and C-8 appear as a multiplet at 5.82 ppm. mdpi.com The hydroxyl protons at C-5 and C-7 are observed as singlets at 10.73 ppm and 12.11 ppm, respectively. mdpi.com

For a related compound, 5-chloro-6-hydroxy-7,8-dimethylchroman-2-one, the ¹H NMR spectrum in CDCl₃ revealed singlets for the two methyl groups at 2.20 and 2.33 ppm. nih.gov The methylene protons at C-3 and C-4 appeared as triplets at 3.02 and 2.74 ppm, respectively, and the hydroxyl proton showed a singlet at 5.5 ppm. nih.gov

The ¹³C NMR spectra provide further structural confirmation. For 5-chloro-6-hydroxy-7,8-dimethylchroman-2-one, the carbon signals were assigned as follows: C-2 at 165.3 ppm (carbonyl), and other aromatic and aliphatic carbons ranging from 12.0 to 145.9 ppm. nih.gov The chemical shifts are influenced by the electronic environment of each nucleus, providing a detailed map of the molecular structure. bhu.ac.inmdpi.com

Table 1: ¹H NMR Chemical Shift Assignments for Chromanone Derivatives

| Compound | Solvent | δ (ppm) and Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| 5,7-dihydroxy-2,2-dimethylchroman-4-one | DMSO-d6 | 1.38 (s, 6H) | 2x CH₃ | mdpi.com |

| 2.77 (s, 2H) | CH₂ | mdpi.com | ||

| 5.82 (m, 2H) | ArH-6, ArH-8 | mdpi.com | ||

| 10.73 (s, 1H) | OH-5 | mdpi.com | ||

| 12.11 (s, 1H) | OH-7 | mdpi.com | ||

| 5-chloro-6-hydroxy-7,8-dimethylchroman-2-one | CDCl₃ | 2.20 (s, 3H) | CH₃ | nih.gov |

| 2.33 (s, 3H) | CH₃ | nih.gov | ||

| 2.74 (t, J=8 Hz, 2H) | CH₂ | nih.gov | ||

| 3.02 (t, J=8 Hz, 2H) | CH₂ | nih.gov |

Table 2: ¹³C NMR Chemical Shift Assignments for 5-chloro-6-hydroxy-7,8-dimethylchroman-2-one in CDCl₃

| Carbon Atom | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C-2 | 165.3 | nih.gov |

| C-4a | 115.1 | nih.gov |

| C-5 | 117.8 | nih.gov |

| C-6 | 143.8 | nih.gov |

| C-7 | 123.8 | nih.gov |

| C-8 | 125.0 | nih.gov |

| C-8a | 145.9 | nih.gov |

| C-3 | 28.6 | nih.gov |

| C-4 | 22.0 | nih.gov |

| CH₃ (C-7) | 12.0 | nih.gov |

Analysis of Substituent Effects on NMR Parameters (e.g., Hammett and Lynch Correlations)

The electronic effects of substituents on the aromatic ring of the chromanone scaffold significantly influence the ¹H and ¹³C NMR chemical shifts. These effects can be quantified and interpreted using linear free-energy relationships such as the Hammett and Lynch equations. nih.govresearchgate.netmdpi.com

Studies on a library of 5-, 6-, and 7-substituted 2,2-dimethylchroman-4-one (B181875) derivatives have demonstrated a good correlation between the ¹³C chemical shifts of the carbon atoms para to the substituent and the Hammett substituent constants (σp). nih.govmdpi.comfao.org However, this correlation is weaker for carbons in the meta position. nih.govmdpi.com This indicates that the electronic influence of the substituent is transmitted more effectively to the para position.

Similarly, the Lynch correlation, which examines the additivity of substituent chemical shifts, shows good linearity for both ¹H and ¹³C nuclei, with the exception of the meta-positioned carbons. nih.govmdpi.com This suggests that while the substituent effects are largely additive, there are deviations in the electron density distribution at the meta positions that are not fully captured by this model. These analyses provide valuable insights into the electronic structure and the transmission of substituent effects through the chromanone ring system. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of this compound and its derivatives. The fragmentation patterns provide valuable information for structural confirmation. mdpi.comnih.govchemguide.co.uk

For instance, the gas chromatography-mass spectrometry (GC-MS) analysis of 5,7-dihydroxy-2,2-dimethylchroman-4-one shows a molecular ion peak [M]⁺ at m/z 207, which corresponds to its molecular weight. mdpi.com Key fragment ions are observed at m/z 167, 138, 123, 110, and 69, which arise from characteristic cleavages of the chromanone ring. mdpi.com

In the case of 7-methoxy-5-hydroxy-2,2-dimethylchroman-4-one, the molecular ion peak [M]⁺ is at m/z 222. mdpi.com A prominent fragment is seen at m/z 207, corresponding to the loss of a methyl group ([M]⁺-CH₃). mdpi.com Other significant fragments appear at m/z 166 and 138. mdpi.com The fragmentation of 2,2-dimethylchromans often involves a retro-Diels-Alder reaction, leading to the loss of a neutral fragment of 56 amu (C₄H₈), or the loss of a methyl group. nih.gov The specific fragmentation pattern is highly dependent on the substitution pattern of the chromanone core. miamioh.edulibretexts.org

Table 3: Mass Spectrometry Data for Chromanone Derivatives

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|

| 5,7-dihydroxy-2,2-dimethylchroman-4-one | 207 | 167, 138, 123, 110, 69 | mdpi.com |

| 7-methoxy-5-hydroxy-2,2-dimethylchroman-4-one | 222 | 207, 166, 138, 123 | mdpi.com |

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR and MS provide crucial data for structure elucidation in solution and the gas phase, X-ray crystallography offers the definitive determination of the molecule's three-dimensional structure in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule.

For example, the crystal structure of 5-chloro-6-hydroxy-7,8-dimethylchroman-2-one, a related chromanone derivative, was determined by X-ray diffraction. nih.gov The analysis revealed that the fused pyran ring adopts a half-chair conformation. In the crystal lattice, intermolecular O-H···O hydrogen bonds link the molecules into chains. These chains are further interconnected by weak C-H···O contacts, forming a three-dimensional network. nih.gov Such detailed structural information is invaluable for understanding intermolecular interactions and packing in the solid state.

Computational Chemistry and Theoretical Investigations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental data and providing deeper insights into the electronic structure, stability, and reactivity of chromanone derivatives. wikipedia.org

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reaction Mechanism Studies

DFT calculations are widely used to predict various molecular properties of this compound and its analogs. nih.govnih.gov These calculations can accurately predict ¹H and ¹³C NMR chemical shifts, which show a strong correlation with experimental values, especially for the aromatic part of the molecule. nih.govresearchgate.netconicet.gov.ar However, the correlation may be less accurate for the heterocyclic ring. nih.govnih.gov

DFT studies are also employed to investigate the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. researchgate.netaps.org Furthermore, theoretical calculations can elucidate reaction mechanisms, for example, by modeling the transition states of reactions involving chromanones. bohrium.comresearchgate.net This allows for a rationalization of experimentally observed product distributions and reactivities. researchgate.net The combination of experimental and computational approaches provides a powerful strategy for the comprehensive characterization of complex organic molecules like this compound.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5,7-dihydroxy-2,2-dimethylchroman-4-one |

| 7-methoxy-5-hydroxy-2,2-dimethylchroman-4-one |

| 7-hydroxy-2,2-dimethylchroman-4-one (B103241) |

| 5-chloro-6-hydroxy-7,8-dimethylchroman-2-one |

| 2,2-dimethylchroman |

| 5-alkyl-substituted resorcinols |

| 5-(1-butynyl)-1,3-dimethoxybenzene |

| 5-butyl-1,3-dimethoxybenzene |

| 2H-chromene |

| Chroman |

| Spiroquinoxalinopyrrolidine |

| 3-benzylidenechroman-4-one |

| 5-fluorouracil |

| Azathioprine |

| (E)-3-((2,3,5,6-tetrafluorophenyl)hydrazono)methyl)-4H-chromen-4-one |

| (E)-3-((2-(2,4,6-trifluorophenyl)hydrazono)methyl)-4H-chromen-4-one |

| (E)-3-((2-(perfluorophenyl)hydrazono)methyl)-4H-chromen-4-one |

| 2,2-dimethyl-6-hydroxy-4-chromanone |

| 2',5'-dihydroxyacetophenone |

| 5,7-dihydroxy-2,2-dimethyl-8-butyryl chroman |

| 6-butyryl-5-hydroxy-2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-benzo[1,2-b:3,4-b1]dipyran |

| 10-butyryl-5-hydroxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydro-2H,8H-benzo[1,2-b:5,4-b1]dipyran |

| 4-bromo-2,2-dialkyl substituted 2H-chromenes |

| 2′H-spiro[indene-2,3′-pyrano[2,3-c]chromene] |

| {6-[(1H-1,2,3-triazol-4-yl)methoxy]-3-methylbenzofuran-2-yl}(phenyl)methanones |

| Borneol |

In Silico Screening and Predictive Modeling for Biological Activity

In silico methods are pivotal in modern drug discovery for predicting the biological activities of compounds like this compound and its derivatives, thereby streamlining the identification of promising drug candidates. rsc.org

Predictive Approaches:

PASS Online Software: This tool predicts a wide spectrum of biological activities by comparing a compound's structural descriptors with those of known biologically active drugs. For chromanone derivatives, it has suggested potential anti-infective (antibacterial, antifungal, antiviral), anti-inflammatory, and anti-cancer activities. rsc.org

QSAR (Quantitative Structure-Activity Relationship): QSAR models establish a mathematical relationship between the chemical structure and biological activity. These models have been successfully used to predict the antibacterial and antifungal activities of chromanone derivatives, with strong agreement between experimental and predicted results. rsc.org

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: Tools like AdmetSAR-2 are employed to forecast the pharmacokinetic and toxicological properties of compounds. For many chromanone derivatives, these predictions have indicated good cell membrane permeability and low toxicity risks. rsc.orgbohrium.com

Key Findings from In Silico Studies:

Many synthetic chromanone derivatives have shown potential for diverse biological effects, including anti-HIV, antibiotic, antidiabetic, antifungal, antiarrhythmic, and antitumor activities. rsc.org

The chromanone nucleus is considered a "privileged scaffold" in drug design, meaning its structure is frequently found in biologically active compounds. rsc.orgresearchgate.net

Computational docking studies have been used to evaluate the binding affinity of chromanone derivatives to specific biological targets, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to Alzheimer's disease. rsc.org For instance, certain spiro-chromanone hybrids have shown high binding affinities to these enzymes. rsc.org

Molecular dynamics simulations provide insights into the stability and conformational changes of chromanone-protein complexes over time. rsc.orgmdpi.com

Interactive Data Table: Predicted Biological Activities of Chromanone Derivatives

| Activity | Prediction Tool/Method | Finding | Reference |

| Anti-infective | PASS Online | Predicted antibacterial, antibiotic, antifungal, and antiviral activities. | rsc.org |

| Anti-inflammatory | PASS Online | Predicted potential anti-inflammatory effects. | rsc.org |

| Anticancer | PASS Online, MTT Assay | Predicted and confirmed cytotoxic activity against cancer cell lines like HepG-2, MCF-7, and HCT-116. | rsc.orgbohrium.com |

| Antimicrobial | QSAR, In vitro assays | Good correlation between predicted and experimental antibacterial and antifungal activities. | rsc.orgresearchgate.net |

| ADMET Properties | AdmetSAR-2 | Predicted good cell membrane permeability and low toxicity for several derivatives. | rsc.org |

| AChE/BChE Inhibition | Molecular Docking | High binding affinities of spiro-chromanone hybrids suggest potential as anticholinesterase agents. | rsc.org |

Analysis of Potential Energy Surfaces and Transition States in Synthesis

Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions involved in the synthesis of chromanones. By mapping the potential energy surface (PES), researchers can identify the most energetically favorable reaction pathways and characterize the transition states. researchgate.net

Key Applications:

Reaction Mechanism Elucidation: Theoretical calculations of the PES have been instrumental in explaining unexpected reaction outcomes. For instance, in the C-methylation of 4-chromanone-2-carboxylates, computational studies justified the observed regioselectivity by showing that methylation at the C(2) position was energetically more favorable than at the C(3) position. sorbonne-universite.fr

Transition State Analysis: Identifying and analyzing transition state geometries is key to understanding reaction barriers and kinetics. researchgate.netsorbonne-universite.fr For example, in the reaction of a chromanone with dimethylsulfoxonium methylide (DIMSOY), computational analysis revealed the structure of the transition state for ring closure to form an epoxide. sorbonne-universite.fr

Stereoselectivity Prediction: Computational models can predict and explain the stereochemical outcome of reactions. In the enantioselective alkynylation of chromanones, calculations showed that non-covalent interactions in one transition state led to a lower energy barrier, thus favoring the formation of a specific enantiomer. nih.gov

Catalyst and Ligand Effects: The influence of catalysts and ligands on reaction pathways can be studied computationally. Gold-catalyzed propargylation of chromones was investigated, and computational studies rationalized the observed diastereoselectivity by analyzing the transition states of the nucleophilic attack. acs.org

Interactive Data Table: Computational Insights into Chromanone Synthesis

| Reaction Type | Computational Method | Key Finding | Reference |

| C-Methylation | Potential Energy Surface Calculations | C(2) methylation is energetically preferred over C(3) methylation. | sorbonne-universite.fr |

| Epoxide Formation | Transition State Analysis | Identified the geometry and energy of the transition state for epoxide ring closure. | sorbonne-universite.fr |

| Enantioselective Alkynylation | Non-covalent Interaction Analysis | Explained the role of the ligand in controlling enantioselectivity through stabilizing interactions in the transition state. | nih.gov |

| Gold-Catalyzed Propargylation | Transition State Energy Calculations | Rationalized the formation of a single diastereoisomer by identifying the most stable transition state. | acs.org |

Utilization of 3D Chemical Structure Databases (e.g., KNApSaCK-3D, TIPdb-3D)

Three-dimensional chemical structure databases are invaluable resources for natural product research, including the study of chromanones. These databases provide a wealth of information that can be used for various computational applications.

Prominent Databases:

KNApSaCK-3D: This database offers 3D structural information for a wide range of plant secondary metabolites. naturalproducts.netresearchgate.netresearchgate.net

PSC-db: A database focused on plant secondary compounds, providing 3D structures, physicochemical properties, and pharmaceutical descriptors. github.io

CHEMnetBASE: A collection of chemical databases, including the Dictionary of Natural Products, which is a comprehensive source of information on natural product structures. taylorandfrancis.com

PubChem and ChemSpider: Large, publicly accessible databases containing information on millions of chemical compounds, including their structures, properties, and biological activities. chemspider.comnih.gov

Applications in Chromanone Research:

Virtual Screening: Researchers can search these databases for compounds with structural similarity to this compound to identify other potential bioactive molecules. github.io

Dereplication: In the analysis of natural product extracts, these databases can be used to quickly identify known compounds, a process known as dereplication. researchgate.net

Data for Computational Modeling: The 3D structures and associated data in these databases serve as the foundation for QSAR, docking, and other computational studies. github.io

Interactive Data Table: Relevant Chemical Databases for Chromanone Research

| Database | Focus | Utility for Chromanone Research | Reference |

| KNApSaCK-3D | Plant Secondary Metabolites | Provides 3D structures for natural chromanones and related compounds. | naturalproducts.netresearchgate.netresearchgate.net |

| PSC-db | Plant Secondary Compounds | Offers 3D structures, physicochemical, and pharmaceutical data for virtual screening and QSAR. | github.io |

| Dictionary of Natural Products (within CHEMnetBASE) | Natural Products | Comprehensive source for structural and biological information on known chromanones. | taylorandfrancis.com |

| PubChem | General Chemical Compounds | Contains extensive data on the structure, properties, and bioactivity of this compound and its analogs. | nih.gov |

| ChemSpider | General Chemical Compounds | Provides access to structures and data from hundreds of sources. | chemspider.com |

Future Research Trajectories and Academic Applications in Chromanone Chemistry

Rational Design and Synthesis of Novel Chromanone-Based Chemical Probes

The development of novel chemical probes derived from the chromanone scaffold is a burgeoning area of research. These probes are instrumental in exploring complex biological systems. yale.edu The inherent biological activity of chromanones makes them excellent starting points for designing molecules that can interact with specific biological targets. acs.org

Future efforts will likely focus on creating probes with enhanced features such as:

Fluorescence: By incorporating fluorophores into the chromanone structure, researchers can create probes for live-cell imaging, allowing for the real-time tracking of biological processes. gu.se

Photoaffinity Labeling: These probes can be used to identify and characterize the binding partners of chromanones within a cell.

Biotinylation: The addition of a biotin (B1667282) tag facilitates the isolation and identification of protein targets.

The synthesis of these complex molecules often requires multi-step procedures. Researchers are continuously working on developing more efficient and regioselective synthetic methods, including the use of palladium-mediated reactions to introduce a variety of substituents. gu.se

Discovery of New Biological Targets and Mechanisms of Action for 5-Hydroxy-2,2-dimethylchroman-4-one

While this compound and its analogs have shown promise in various biological assays, a complete understanding of their mechanisms of action is still evolving. Future research will be dedicated to identifying new biological targets and elucidating the intricate molecular pathways through which these compounds exert their effects. This exploration is critical for translating their potential into therapeutic applications. biosynth.com

Key research areas will include:

Target Identification: Utilizing techniques like affinity chromatography and mass spectrometry to pinpoint the specific proteins or nucleic acids that interact with this compound.

Pathway Analysis: Investigating how the binding of this chromanone to its target(s) modulates cellular signaling pathways, particularly those involved in inflammation, oxidative stress, and cell proliferation. biosynth.comnih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a variety of derivatives to understand how modifications to the chromanone core affect biological activity. This information is crucial for optimizing the potency and selectivity of these compounds. nih.gov

Derivatives of 2,2-dimethylchroman-4-one (B181875) have already demonstrated antibacterial and antifungal properties, suggesting a rich field for further investigation into their antimicrobial mechanisms. nih.gov

Continued Development of Environmentally Sustainable and Efficient Synthetic Routes

The chemical industry is increasingly focused on "green chemistry" to minimize its environmental impact. chemistryjournals.net The synthesis of chromanones is no exception, with a growing emphasis on developing eco-friendly and efficient production methods. researchgate.netnih.gov

Future research in this area will likely concentrate on:

Catalysis: Employing non-toxic and reusable catalysts to drive reactions, reducing waste and improving atom economy. chemistryjournals.netjsynthchem.com Nanocatalysts, such as Nano Cr(III)/Fe3O4@SiO2, have shown promise in the solvent-free synthesis of chromene derivatives. jsynthchem.com

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids. researchgate.netmdpi.com

Energy Efficiency: Utilizing methods like microwave irradiation and ultrasound-assisted synthesis to reduce reaction times and energy consumption. researchgate.netresearchgate.net

Renewable Feedstocks: Exploring the use of bio-based starting materials to create a more sustainable synthetic pathway. chemistryjournals.net

These green synthetic strategies not only offer environmental benefits but can also lead to more cost-effective and scalable production processes. nih.gov

Integration of Artificial Intelligence and Machine Learning for Accelerated Chromanone Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. ijsetpub.comacs.org In the context of chromanone research, these computational tools can significantly accelerate the pace of discovery and development. researchgate.net

Future applications of AI and ML in this field include:

Predictive Modeling: Using algorithms to predict the biological activity, toxicity, and pharmacokinetic properties of novel chromanone derivatives before they are synthesized. ijsetpub.com

Retrosynthetic Analysis: Employing AI to design the most efficient synthetic routes to complex chromanone targets. ijsetpub.com

High-Throughput Screening Analysis: Analyzing large datasets from high-throughput screening assays to identify promising lead compounds and understand structure-activity relationships.

Generative Models: Creating novel chromanone structures with desired properties using deep learning models. acs.org

The integration of AI promises to streamline the research process, reduce costs, and increase the likelihood of discovering new and effective chromanone-based therapeutics. researchgate.net

Exploration of Chemical Biology Applications for Chromanones in Complex Biological Systems

Chemical biology utilizes small molecules to probe and manipulate biological processes, providing insights that are often unattainable through traditional biological methods alone. yale.edupressbooks.pub The unique properties of chromanones make them ideal tools for chemical biology investigations.

Future research in this area will focus on:

Modulating Cellular Pathways: Using chromanones to selectively inhibit or activate specific enzymes or signaling pathways to study their role in health and disease.

Imaging and Tracking: Employing fluorescently tagged chromanones to visualize their localization and interactions within living cells.

Probing Protein-Protein Interactions: Designing chromanone-based molecules that can disrupt or stabilize protein-protein interactions, helping to unravel complex cellular networks.

By applying the principles of chemical biology, researchers can leverage this compound and its derivatives to gain a deeper understanding of fundamental biological questions and to identify new therapeutic strategies. pressbooks.pub

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-Hydroxy-2,2-dimethylchroman-4-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclization of precursors such as 2-hydroxyacetophenone derivatives under acidic (e.g., p-toluenesulfonic acid) or basic conditions. Reaction optimization (e.g., temperature, solvent polarity) is critical for yield and purity. For example, batch reactors are commonly used for small-scale synthesis, while continuous flow reactors improve scalability . Chromatographic purification (e.g., silica gel column chromatography) is recommended to isolate the product from byproducts.

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze proton environments (e.g., hydroxyl protons at δ 9–10 ppm, aromatic protons at δ 6–7 ppm) and carbon assignments.

- FT-IR : Confirm the presence of carbonyl (C=O stretch at ~1650–1700 cm⁻¹) and hydroxyl groups (O–H stretch at ~3200–3500 cm⁻¹).

- X-ray crystallography : Resolve crystal structures using programs like SHELXL for small-molecule refinement .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer : Begin with in vitro assays:

- Antioxidant activity : DPPH radical scavenging assay (IC₅₀ values).

- Antimicrobial activity : Broth microdilution to determine minimum inhibitory concentrations (MICs) against model organisms (e.g., E. coli, S. aureus).

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess safety thresholds .

Advanced Research Questions

Q. How do substituent positions on the chromanone core (e.g., hydroxyl, methoxy groups) influence bioactivity?

- Methodological Answer : Compare derivatives using structure-activity relationship (SAR) studies. For example:

- Hydroxyl groups at C-5 and C-7 : Enhance antioxidant activity due to radical stabilization.

- Methoxy groups : Increase lipophilicity, improving membrane permeability but potentially reducing hydrogen-bonding interactions.

- Data Table :

| Derivative | Substituents | DPPH IC₅₀ (µM) | MIC (µg/mL) |

|---|---|---|---|

| 5-OH, 7-OMe | C5-OH, C7-OCH₃ | 12.4 | 25.0 |

| 5-OH, 7-OH | C5-OH, C7-OH | 8.9 | 18.7 |

| 5-OMe, 7-OH | C5-OCH₃, C7-OH | 22.1 | 35.2 |

Q. How can computational methods predict the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., COX-2 for anti-inflammatory activity).

- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., hydroxyl groups as H-bond donors).

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. What strategies resolve contradictions in experimental data (e.g., divergent bioactivity across studies)?

- Methodological Answer :

- Batch-to-batch variability : Ensure synthetic reproducibility via HPLC purity checks (>95%).

- Assay conditions : Standardize protocols (e.g., pH, solvent DMSO concentration ≤1%).

- Meta-analysis : Compare results across studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) .

Q. How can crystallographic data from SHELX refine the electronic properties of this compound?

- Methodological Answer : SHELXL-generated crystallographic data (e.g., bond lengths, angles) can be used to:

- Validate DFT-optimized geometries.

- Correlate structural features (e.g., planarity of the chromanone ring) with UV-Vis absorption spectra .

Methodological Considerations

Q. What are the best practices for reporting chromanone derivatives in publications?

- Guidelines :

- Include full spectroscopic data (NMR, IR, HRMS) in supplementary materials.

- Avoid overcrowding figures with chemical structures; limit to 2–3 key compounds per graphic .

- Disclose purity thresholds (>95%) and synthetic yields .

Q. How to design a robust theoretical framework for studying chromanone reactivity?

- Framework :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.